molecular formula C15H21N3O2 B14149819 1H-Benzotriazole-5-carboxylic acid, octyl ester CAS No. 73605-92-2

1H-Benzotriazole-5-carboxylic acid, octyl ester

Cat. No.: B14149819
CAS No.: 73605-92-2
M. Wt: 275.35 g/mol
InChI Key: GQFJLQSUKNIGIZ-UHFFFAOYSA-N
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Description

1H-Benzotriazole-5-carboxylic acid, octyl ester is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound features a benzotriazole ring substituted with a carboxylic acid group at the 5-position, which is esterified with an octyl group. The presence of the octyl ester enhances its hydrophobicity, making it useful in applications where water resistance is crucial.

Preparation Methods

The synthesis of 1H-Benzotriazole-5-carboxylic acid, octyl ester typically involves the esterification of 1H-Benzotriazole-5-carboxylic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The process involves heating the reactants under reflux conditions to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1H-Benzotriazole-5-carboxylic acid, octyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, especially at the nitrogen atoms, using reagents like alkyl halides.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted benzotriazole derivatives and alcohols.

Scientific Research Applications

1H-Benzotriazole-5-carboxylic acid, octyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a corrosion inhibitor for metals, particularly copper and its alloys, due to its ability to form stable coordination compounds.

    Biology: The compound is studied for its potential antimicrobial properties, making it a candidate for developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its hydrophobic nature to enhance the solubility of hydrophobic drugs.

    Industry: It is used in the formulation of lubricants, coatings, and adhesives to improve their water resistance and durability.

Mechanism of Action

The mechanism of action of 1H-Benzotriazole-5-carboxylic acid, octyl ester involves its interaction with metal surfaces, where it forms a protective layer that inhibits corrosion. The benzotriazole ring coordinates with metal ions, while the octyl ester group provides hydrophobic protection. In biological systems, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

1H-Benzotriazole-5-carboxylic acid, octyl ester can be compared with other benzotriazole derivatives such as:

    1H-Benzotriazole-5-carboxylic acid: Lacks the hydrophobic octyl ester group, making it less effective in water-resistant applications.

    1H-Benzotriazole-6-carboxylic acid: Similar structure but with the carboxylic acid group at the 6-position, which may affect its reactivity and coordination properties.

    5-Methyl-1H-benzotriazole: Contains a methyl group instead of a carboxylic acid, altering its chemical properties and applications.

The uniqueness of this compound lies in its combination of hydrophobicity and coordination ability, making it particularly useful in applications requiring both properties.

Properties

CAS No.

73605-92-2

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

octyl 2H-benzotriazole-5-carboxylate

InChI

InChI=1S/C15H21N3O2/c1-2-3-4-5-6-7-10-20-15(19)12-8-9-13-14(11-12)17-18-16-13/h8-9,11H,2-7,10H2,1H3,(H,16,17,18)

InChI Key

GQFJLQSUKNIGIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC2=NNN=C2C=C1

Origin of Product

United States

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